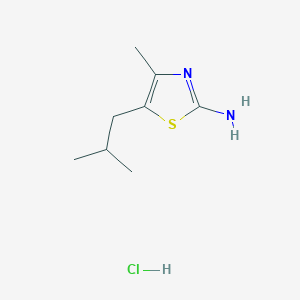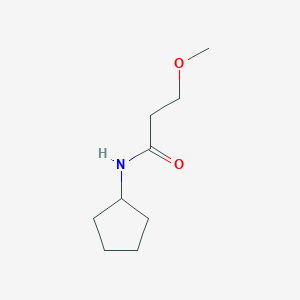
Benzyl (azetidin-3-ylmethyl)carbamate 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (azetidin-3-ylmethyl)carbamate 2,2,2-trifluoroacetate, also known as Boc-3-azetidinemethanol, is a chemical compound widely used in scientific research. It is a white crystalline powder with a molecular weight of 365.34 g/mol. The compound is known for its ability to act as a protecting group in organic synthesis, specifically in the protection of amines.
Scientific Research Applications
Carbamate Compounds in Medicinal Chemistry
Carbamate compounds have shown a wide range of applications in medicinal chemistry, from serving as chemotherapeutic agents to their roles in the treatment of various diseases. For instance, urethane (ethyl carbamate) has been studied for its antineoplastic properties and used as a chemotherapeutic agent for leukaemias. It has also been noted for its carcinogenic potential in animal models, emphasizing the need for careful consideration in its use (Field & Lang, 1988). Moreover, benzimidazole derivatives, closely related to carbamates, have been highlighted for their broad therapeutic applications, including as anticancer and anthelmintic agents (Pakeeraiah et al., 2020).
Environmental and Biological Impact
The environmental and biological impacts of carbamate compounds have also been a significant area of research. For example, studies on the microbial degradation of polyfluoroalkyl chemicals, which include carbamate derivatives, shed light on the environmental fate of these compounds. This research is crucial for understanding how these substances degrade and the potential formation of persistent and toxic degradation products (Liu & Avendaño, 2013).
Pharmaceutical Applications
In pharmaceutical applications, carbamates have been explored for their potential in treating various conditions. For instance, nitisinone, a triketone herbicide turned medical treatment, showcases the adaptability of carbamate-related compounds from agricultural to medical applications, specifically for treating hepatorenal tyrosinemia (Barchańska et al., 2019). Additionally, research into benzofused thiazole derivatives, which often incorporate carbamate functionalities, highlights the ongoing search for novel antioxidant and anti-inflammatory agents (Raut et al., 2020).
Mechanism of Action
Benzyl (azetidin-3-ylmethyl)carbamate
This is a type of carbamate compound. Carbamates are often used in medication and pesticides. They work by inhibiting acetylcholinesterase, an essential enzyme for nerve function .
2,2,2-trifluoroacetic acid
This is a type of carboxylic acid that is often used as a reagent in organic synthesis, especially in fluorine chemistry . It is a strong acid due to the three fluorine atoms attached to the molecule, which increase its electronegativity .
properties
IUPAC Name |
benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2HF3O2/c15-12(14-8-11-6-13-7-11)16-9-10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,11,13H,6-9H2,(H,14,15);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKXYMXCAWHJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2524030.png)



![tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2524034.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2524036.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide](/img/structure/B2524047.png)


